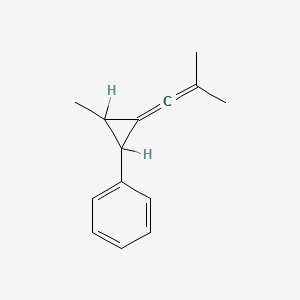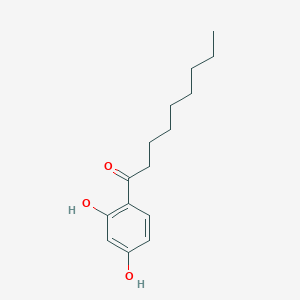![molecular formula C17H14N2O B14688621 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one CAS No. 23865-35-2](/img/structure/B14688621.png)
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroindeno pyrimidine core. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one can be achieved through a multicomponent reaction known as the Biginelli condensation. This method involves the cyclocondensation of an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is typically carried out in an ethanolic solution under thermal heating .
Industrial Production Methods
For industrial production, the Biginelli condensation can be optimized using microwave irradiation to enhance the reaction rate and yield. This method allows for the efficient synthesis of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and other substituents can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidine core .
Scientific Research Applications
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidine-2-thiones: These compounds share a similar core structure but differ in the presence of a thione group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine core but include a pyrazole ring.
Uniqueness
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one is unique due to its specific phenyl substitution and tetrahydroindeno pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
23865-35-2 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-phenyl-1,3,4,5-tetrahydroindeno[1,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c20-17-18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)19-17/h1-9,15H,10H2,(H2,18,19,20) |
InChI Key |
CJORNCLHFNDFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(NC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


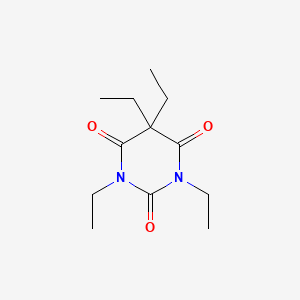
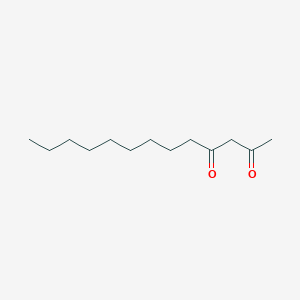
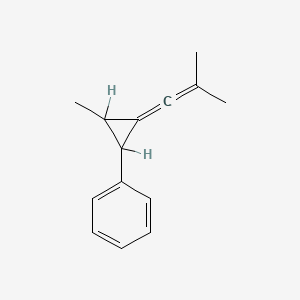
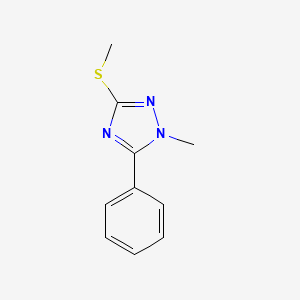

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
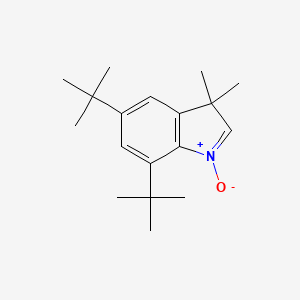
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
